molecular formula C12H14O3 B14842711 2-Cyclopropoxy-6-ethylbenzoic acid

2-Cyclopropoxy-6-ethylbenzoic acid

Cat. No.: B14842711
M. Wt: 206.24 g/mol
InChI Key: UUPPFXAOMHFZGF-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-ethylbenzoic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound features a benzoic acid core substituted with a cyclopropoxy group at the 2-position and an ethyl group at the 6-position. It is a white to beige powder that is slightly soluble in organic solvents .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-ethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the benzene ring.

Scientific Research Applications

2-Cyclopropoxy-6-ethylbenzoic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-6-ethylbenzoic acid is unique due to the presence of the cyclopropoxy group at the 2-position, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-cyclopropyloxy-6-ethylbenzoic acid

InChI

InChI=1S/C12H14O3/c1-2-8-4-3-5-10(11(8)12(13)14)15-9-6-7-9/h3-5,9H,2,6-7H2,1H3,(H,13,14)

InChI Key

UUPPFXAOMHFZGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC2CC2)C(=O)O

Origin of Product

United States

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